molecular formula C13H18FN3O2 B3174306 Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate CAS No. 952919-05-0

Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B3174306
CAS No.: 952919-05-0
M. Wt: 267.3 g/mol
InChI Key: HBTHXFOPWIXRNZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H18FN3O3 . It is a derivative of piperazine, a class of compounds that have a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C14H18FN3O3 . The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate demonstrates potential in the field of antimicrobial and antifungal research. Compounds derived from it have shown promising antimicrobial activity against various microorganisms. For instance, derivatives containing 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and other nuclei have exhibited good to moderate antimicrobial activities (Başoğlu et al., 2013). Additionally, the creation of novel analogues of azole class antifungals, starting from this compound, has led to promising antimicrobial, antioxidant, and enzyme inhibitory potentials (Mermer et al., 2018).

Antitumor Activity

Research into the antitumor potential of derivatives of this compound has been promising. Novel 1,2,4-triazole Schiff bases containing this compound group were synthesized, showing significant inhibitory activity against CDC25B, a protein implicated in cancer progression (Ding et al., 2016).

Molecular Synthesis and Drug Design

This compound has been a starting point for the synthesis of various molecular derivatives, contributing to drug design research. For example, the synthesis of 2- and 3-substituted-3-phenylpropyl analogs for evaluating their affinity to dopamine and serotonin transporters shows the versatility of this compound in molecular modification and drug design studies (Hsin et al., 2008).

Structural Characterization and Material Science

This compound also plays a role in structural characterization and material science. The synthesis and characterization of certain derivatives have been important in understanding the molecular and crystal structures of these compounds, which is essential for material science applications (Sapnakumari et al., 2014).

Antibacterial Research

Further, the compound's derivatives have been used in synthesizing new quinolone analogs with antibacterial properties, highlighting its potential in developing new antibacterial drugs (Ziegler et al., 1990).

Future Directions

The future directions for research on Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of pharmaceutical applications .

Properties

IUPAC Name

ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-2-19-13(18)17-7-5-16(6-8-17)12-4-3-10(15)9-11(12)14/h3-4,9H,2,5-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTHXFOPWIXRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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